molecular formula C20H21ClN2O2 B2446206 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942005-91-6

4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2446206
CAS No.: 942005-91-6
M. Wt: 356.85
InChI Key: QYPFPLXQQNVNFZ-UHFFFAOYSA-N
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Description

4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.85. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Oxidative Functionalization

A study by Zhu, Zhou, and Xia (2016) presents a metal-free alkyl radical induced addition/cyclization reaction of acrylamide, which provides a method for the synthesis of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. This process involves C(sp3)–H bond cleavage, alkylation of the double bond, and intramolecular cyclization (Zhu, Zhou, & Xia, 2016).

Rhodium(III)-Catalyzed Intramolecular Annulations

Quiñones et al. (2013) explored alkyne tethered benzamides undergoing rhodium(III)-catalyzed intramolecular annulations to give tricyclic isoquinoline derivatives. The study suggests a reaction mechanism involving a migratory insertion of the alkyne into the rhodium–nitrogen bond (Quiñones et al., 2013).

Synthesis and Characterization of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

Zaki, Radwan, and El-Dean (2017) conducted a study on the acetylation of certain amino-isoquinoline compounds, leading to the synthesis of various heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. This research is significant for its potential applications in pharmacology (Zaki, Radwan, & El-Dean, 2017).

Cobalt-Catalyzed Carbonylation of Aminoquinoline Benzamides

Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, using oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. This study presents a new approach to synthesizing imides with good yields (Grigorjeva & Daugulis, 2014).

Synthesis and Fluorescence Studies

Singh and Singh (2007) synthesized and characterized novel fluorophores related to benzisoquinolines. These compounds exhibited significant fluorescence and were used for labelling nucleosides, demonstrating potential applications in molecular biology (Singh & Singh, 2007).

Properties

IUPAC Name

4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFPLXQQNVNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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